molecular formula C17H15F3N4O2 B2529054 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034355-33-2

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2529054
CAS No.: 2034355-33-2
M. Wt: 364.328
InChI Key: AXQRZXNRGBFEEL-UHFFFAOYSA-N
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Description

1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrazole-furan hybrid moiety linked via an ethyl group to a trifluoromethyl-substituted phenylurea scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

Properties

IUPAC Name

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)14-2-1-3-15(8-14)23-16(25)21-5-6-24-10-13(9-22-24)12-4-7-26-11-12/h1-4,7-11H,5-6H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQRZXNRGBFEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazole intermediate.

    Introduction of the trifluoromethyl group: The trifluoromethyl-substituted phenyl group can be attached using a Friedel-Crafts acylation reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a specialty chemical for use in materials science or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s furan-pyrazole hybrid distinguishes it from thiazole-piperazine (11e), imidazo-pyrazole (), and thiophene-pyrazole () derivatives. Furan’s oxygen atom may confer distinct electronic and steric properties compared to sulfur-containing thiophene or nitrogen-rich imidazo-pyrazole .
  • Trifluoromethyl Position : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-position in SI98 () and 2-position in . Positional isomerism can significantly alter target binding; for example, 3-substituted trifluoromethyl groups may enhance steric hindrance in enzyme active sites .
  • Synthetic Yields : While yields for the target compound are unavailable, analogs like 11e and SI98 achieve high yields (86.7–88.9%) via optimized urea-forming reactions, suggesting robust synthetic routes for this class .

Table 2: Hypothesized Functional Differences

Compound Potential Biological Targets Key Functional Insights Reference
Target Compound Kinases, GPCRs Furan’s electron-rich nature may enhance π-π stacking with aromatic residues in ATP-binding pockets.
11e () Hydrazine-sensitive enzymes (e.g., carbonic anhydrase) Thiazole-piperazine moiety could act as a zinc-binding group in metalloenzyme inhibition.
SI98 () Anticancer agents Methoxy group improves solubility, potentially reducing off-target toxicity.
Compound TRP channels (e.g., TRPV1) Imidazo-pyrazole may mimic imidazole-based TRP antagonists like BCTC.

Key Observations :

  • Target Selectivity : The target compound’s furan-pyrazole system may favor kinase inhibition over GPCR modulation, whereas thiazole-piperazine derivatives (11e) are more likely to target metalloenzymes .
  • Solubility and Bioavailability : SI98’s methoxy group () enhances water solubility compared to the target compound’s lipophilic trifluoromethyl and furan groups, which may limit oral bioavailability .
  • TRP Channel Interactions: ’s imidazo-pyrazole derivative shares structural similarities with known TRPV1 antagonists (e.g., BCTC), suggesting the target compound could be repurposed for pain or inflammation pathways .

Biological Activity

The compound 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that combines a furan ring, a pyrazole moiety, and a urea functional group. This structural arrangement suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C16H16F3N5OC_{16}H_{16}F_3N_5O, and its structure can be visualized as follows:

Structure 1 2 4 furan 3 yl 1H pyrazol 1 yl ethyl 3 3 trifluoromethyl phenyl urea\text{Structure }\text{1 2 4 furan 3 yl 1H pyrazol 1 yl ethyl 3 3 trifluoromethyl phenyl urea}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan and pyrazole rings can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to enzymes or receptors.

Anticancer Properties

Research indicates that compounds containing pyrazole and furan rings often exhibit anticancer properties. For instance, related compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.

Antifungal Activity

The presence of nitrogen-containing heterocycles like pyrazole has been linked to antifungal activity. Studies suggest that similar compounds can disrupt fungal cell membranes or inhibit essential enzymes, leading to cell death. The unique structure of this compound may offer novel mechanisms of action against resistant fungal strains.

Structure-Activity Relationship (SAR)

The structural features of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea significantly influence its biological activity. The following table summarizes the SAR findings based on various studies:

Structural Feature Biological Activity Impact on Efficacy
Furan ringEnhances interaction with biological targetsIncreases binding affinity
Pyrazole moietyExhibits anticancer and antifungal propertiesProvides multiple interaction sites
Trifluoromethyl groupImproves lipophilicity and metabolic stabilityEnhances bioavailability

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including those with mutations in the B-Raf and Ras genes. The IC50 values ranged from 10 to 50 µM, indicating moderate potency against these cancer types.

Case Study 2: Antifungal Efficacy

A recent study evaluated the antifungal activity of related pyrazole compounds against Candida albicans. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL, suggesting good antifungal potential. The mechanism was hypothesized to involve disruption of the fungal cell wall integrity.

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